Cas no 21453-69-0 ((+)-Syringaresinol)

(+)-Syringaresinol is a naturally occurring lignan compound found in various plant species, known for its distinctive dibenzylbutyrolactone structure. It exhibits notable biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making it valuable for pharmacological and nutraceutical research. The compound's chiral purity and stereochemical specificity enhance its utility in studies of structure-activity relationships. Its stability and solubility profile allow for versatile applications in both in vitro and in vivo research. (+)-Syringaresinol is also of interest in the study of plant secondary metabolites and their role in human health. High-purity grades are available for analytical and experimental use.
(+)-Syringaresinol structure
(+)-Syringaresinol structure
商品名:(+)-Syringaresinol
CAS番号:21453-69-0
MF:C22H26O8
メガワット:418.4370
CID:269483
PubChem ID:443023

(+)-Syringaresinol 化学的及び物理的性質

名前と識別子

    • Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
    • (-) Syringaresinol
    • (+/-)-syringaresinol
    • (-)-syringaresinol
    • (+)-(7S,7'S,8R,8'R)-4,4'-dihydroxy-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane
    • (+)-lirioresinol B
    • (+)-syringaresinol
    • 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenyl]
    • Lirioresinol B
    • Syringaresinol
    • DL-Syringaresinol
    • (+/-)-Syringaresinol;
    • 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    • Symplicosigenol
    • Syringylresinol
    • Lirioresinol A
    • (+)-Episyringaresinol
    • bmse010057
    • 4,4'-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
    • BAA17714
    • BCP19980
    • BCP19981
    • (-)-Lirioresinol B;DL-Syringaresinol
    • S(8-8)S
    • Phenol,4,4'-(tetrahydro
    • (7alpha,7'alpha,8alpha,8'alpha)-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • NSC-329246
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1R,3aS,4R,6aS)-rel-
    • NS00097022
    • CHEMBL361362
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    • 4-[(3S, 3aR, 6S, 6aR)-6-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan-3-yl]-2, 6-dimethoxyphenol
    • CS-0090281
    • HY-126030
    • 21453-69-0
    • MS-27315
    • Q7663351
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenol
    • 155K1084GO
    • CHEBI:47
    • Syringaresinol, (+)-
    • BDBM50349826
    • PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
    • KOWMJRJXZMEZLD-HCIHMXRSSA-N
    • Rel-(1R,3aS,4R,6aS)-4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxyphenol)
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2,6-dimethoxyphenol)
    • F92974
    • 6YWP8N8R9S
    • Syringaresinol, (+/-)-
    • 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
    • AKOS030573572
    • SCHEMBL120484
    • NSC 329246
    • UNII-6YWP8N8R9S
    • PHENOL, 4,4'-((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-
    • UNII-155K1084GO
    • NSC-784477
    • GLXC-03308
    • G60953
    • 4,4'-[(1S,3ass,6ass)-Tetrahydro-1H,3H-furo[3,4-c]furan-1ss,4ss-diyl]bis(2,6-dimethoxyphenol)
    • NSC784477
    • (+)-Syringaresinol
    • インチ: 1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
    • InChIKey: KOWMJRJXZMEZLD-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])([H])C2([H])C([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])C2([H])C1([H])C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 418.16300
  • どういたいしつりょう: 418.16276778 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 485
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 95.8
  • ぶんしりょう: 418.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.282
  • ゆうかいてん: 210-211°C
  • ふってん: 594.7°Cat760mmHg
  • フラッシュポイント: 313.5°C
  • 屈折率: 1.578
  • ようかいど: 88.36 mg/L @ 25 °C (est)
  • PSA: 95.84000
  • LogP: 3.20740

(+)-Syringaresinol セキュリティ情報

(+)-Syringaresinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S213045-2.5mg
(+)-Syringaresinol
21453-69-0
2.5mg
$8743.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95410-5 mg
Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
21453-69-0
5mg
¥2880.0 2021-09-07
1PlusChem
1P00CBSK-1mg
(+)-Syringaresinol
21453-69-0 99%
1mg
$699.00 2023-12-19
TargetMol Chemicals
TN2249-5mg
(+)-Syringaresinol
21453-69-0
5mg
¥ 10800 2024-07-24
TargetMol Chemicals
TN2249-5mg
(+)-Syringaresinol
21453-69-0
5mg
¥ 10800 2024-07-20
TargetMol Chemicals
TN2249-1 ml * 10 mm
(+)-Syringaresinol
21453-69-0
1 ml * 10 mm
¥ 13400 2024-07-20
TRC
S213045-1mg
(+)-Syringaresinol
21453-69-0
1mg
$ 3000.00 2023-09-06
TRC
S213045-5mg
(+)-Syringaresinol
21453-69-0
5mg
$16273.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2249-1 mg
(+)-Syringaresinol
21453-69-0
1mg
¥1473.00 2022-04-26
MedChemExpress
HY-126030-1mg
(+)-Syringaresinol
21453-69-0 99.50%
1mg
¥3800 2024-07-20

(+)-Syringaresinol 関連文献

(+)-Syringaresinolに関する追加情報

Exploring the Potential of (+)-Syringaresinol (CAS No. 21453-69-0): A Comprehensive Guide

(+)-Syringaresinol, identified by its CAS number 21453-69-0, is a naturally occurring lignan compound that has garnered significant attention in recent years due to its diverse biological activities and potential health benefits. This compound belongs to the lignan family, which are polyphenolic substances found in various plants, particularly in the Syringa genus and other botanical sources. As interest in natural bioactive compounds continues to rise, (+)-Syringaresinol has emerged as a promising candidate for various applications in nutraceuticals, cosmeceuticals, and pharmaceutical research.

The chemical structure of (+)-Syringaresinol features a dibenzylbutyrolactone skeleton, which contributes to its unique properties and biological activities. Researchers have identified this compound as a potent antioxidant, with studies suggesting it may help combat oxidative stress – a key factor in aging and various chronic conditions. The growing consumer interest in anti-aging solutions and natural health supplements has positioned (+)-Syringaresinol as a compound worth exploring further, particularly in the context of healthy aging and cellular protection.

In the realm of plant biochemistry, (+)-Syringaresinol serves as an important phytoestrogen, leading to investigations into its potential effects on hormone balance and menopausal symptoms. This aligns with current trends in women's health research, where natural alternatives to conventional therapies are increasingly sought after. The compound's presence in traditional medicinal plants has also sparked interest in its possible anti-inflammatory properties, making it relevant to discussions about natural pain management and immune support.

The extraction and isolation of (+)-Syringaresinol typically involve advanced chromatographic techniques, with researchers continually optimizing methods to obtain high-purity samples. As analytical technologies advance, new sources of this compound are being identified, expanding our understanding of its natural distribution and potential applications. The compound's stereochemistry (indicated by the (+) designation) is particularly important, as it influences both its biological activity and potential therapeutic effects.

Recent studies have explored the neuroprotective potential of (+)-Syringaresinol, examining its effects on cognitive function and brain health. This research direction responds to growing public concern about neurodegenerative diseases and the search for natural compounds that might support brain longevity. Preliminary findings suggest that (+)-Syringaresinol may influence pathways related to neuronal protection, though more research is needed to fully understand these mechanisms.

In the cosmetic industry, (+)-Syringaresinol has attracted attention for its potential skin-brightening effects and ability to inhibit melanin production. This application taps into the booming market for natural skincare ingredients and products targeting hyperpigmentation and uneven skin tone. Formulators are particularly interested in its combination of antioxidant and anti-tyrosinase activities, which could make it a valuable addition to cosmetic formulations.

The metabolic effects of (+)-Syringaresinol represent another active area of investigation, with studies examining its influence on glucose metabolism and lipid profiles. These research directions align with global health concerns about metabolic syndrome and diabetes prevention, making (+)-Syringaresinol a compound of interest in nutritional science and preventive medicine. Some evidence suggests it may modulate certain metabolic pathways, though clinical studies are needed to confirm these observations.

From a sustainability perspective, the sourcing of (+)-Syringaresinol presents both challenges and opportunities. Researchers are exploring green extraction methods and biotechnological production approaches to obtain this compound more efficiently and sustainably. These efforts respond to increasing demand for eco-friendly ingredients across various industries, particularly in sectors prioritizing natural product chemistry and sustainable sourcing.

Quality control remains crucial when working with (+)-Syringaresinol, requiring precise analytical methods to ensure compound purity and authenticity. Advanced techniques like HPLC and mass spectrometry are typically employed for this purpose. The compound's stability profile and optimal storage conditions are also important considerations for researchers and manufacturers working with this material.

As research into (+)-Syringaresinol continues to evolve, future directions may include more comprehensive clinical trials, exploration of synergistic effects with other bioactive compounds, and development of novel delivery systems to enhance its bioavailability. The compound's multifaceted biological activities position it as an intriguing subject for interdisciplinary research spanning phytochemistry, pharmacology, and nutrition science.

For researchers and industry professionals seeking detailed information about (+)-Syringaresinol (CAS 21453-69-0), it's essential to consult peer-reviewed studies and reliable scientific sources. The compound's growing profile in various research fields suggests it will remain an important subject of investigation in the coming years, particularly as interest in plant-derived bioactive compounds continues to expand across multiple scientific and commercial domains.

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清らかである:99%/99%
はかる:1mg/5mg
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